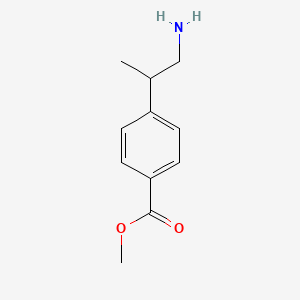

Methyl 4-(1-aminopropan-2-yl)benzoate

Description

Significance and Research Context of Aminopropanol (B1366323) Benzoate (B1203000) Derivatives in Organic Synthesis

Aminopropanol benzoate derivatives represent a class of compounds that has garnered interest in the field of organic synthesis due to their versatile structural features and potential biological activities. The aminopropanol moiety, with its amino and hydroxyl groups, offers multiple points for chemical modification, making it a valuable building block for creating diverse molecular architectures. These functional groups can participate in a wide range of reactions, allowing for the construction of more complex molecules.

The benzoate portion of these derivatives, stemming from benzoic acid, provides a rigid aromatic scaffold that is prevalent in many biologically active compounds. The combination of the flexible aminopropanol chain and the planar benzoate ring creates a unique spatial arrangement of functional groups, which can be crucial for interactions with biological targets. Research in this area often focuses on the synthesis of libraries of these derivatives to explore their structure-activity relationships. For instance, variations in the substitution pattern on the aromatic ring or modifications of the aminopropanol side chain can lead to significant changes in their chemical and biological properties. The synthesis of such derivatives often involves standard organic reactions like esterification and amination, but can also employ more advanced techniques to achieve specific stereochemistries, which are often critical for biological function.

Overview of the Molecular Structure and Chemical Classification of Methyl 4-(1-aminopropan-2-yl)benzoate

This compound is a chemical compound characterized by a specific arrangement of functional groups. Its molecular structure consists of a central benzene (B151609) ring substituted at the 1 and 4 positions. At one end (position 4), there is a methyl ester group (-COOCH₃), and at the other end (position 1), a 1-aminopropan-2-yl group (-CH(CH₃)CH₂NH₂).

This compound can be classified based on its constituent functional groups:

Aromatic Ester: The presence of the methyl benzoate group, where a methyl group is esterified with the carboxylic acid of a benzoic acid derivative, places it in the class of aromatic esters.

Primary Amine: The terminal amino group (-NH₂) on the propanol (B110389) side chain classifies it as a primary amine.

Chiral Center: The second carbon of the propanol side chain is bonded to four different groups (a methyl group, an aminomethyl group, a phenyl group, and a hydrogen atom), making it a chiral center. Therefore, this compound can exist as two enantiomers, (R)- and (S)-isomers.

The hydrochloride salt of this compound, this compound hydrochloride, is also a common form in which this molecule is handled and studied. ua.educhemicalbook.com

Table 1: Chemical Identifiers for this compound Hydrochloride

| Identifier | Value |

| CAS Number | 1220904-21-1 |

This table presents the Chemical Abstracts Service (CAS) registry number for the hydrochloride salt of the compound.

Historical Trajectory of Research on Benzoate and Aminopropanol Scaffolds

The study of benzoate and aminopropanol scaffolds has a rich history rooted in the early days of organic chemistry.

Benzoic Acid and Benzoates:

Benzoic acid, the parent compound of the benzoate scaffold, was discovered in the 16th century. wikipedia.org Early descriptions of its isolation through the dry distillation of gum benzoin (B196080) were made by figures like Nostradamus (1556) and Blaise de Vigenère (1596). wikipedia.org The composition of benzoic acid was later determined by Justus von Liebig and Friedrich Wöhler. ua.edu The first industrial synthesis involved the reaction of benzotrichloride (B165768) with calcium hydroxide, followed by acidification. chemeurope.comacs.org This method has since been replaced by the more efficient and cleaner partial oxidation of toluene. acs.org Benzoic acid and its salts, known as benzoates, have long been recognized for their preservative properties and are widely used in the food industry. acs.org The esterification of benzoic acid with various alcohols to form benzoate esters is a fundamental reaction in organic chemistry, leading to a vast array of compounds with diverse applications, including in fragrances and as precursors for other organic molecules. britannica.com

Aminopropanol Scaffolds:

The aminopropanol scaffold, a key component of many pharmaceuticals and other biologically active molecules, has also been the subject of extensive research. 1-Amino-2-propanol, a simple example of this scaffold, is a colorless liquid with a slight ammonia-like odor. nih.gov The synthesis of aminopropanols can be achieved through various methods, including the reduction of amino acids or their derivatives. For instance, L-alanine can be reduced to produce L-2-aminopropanol (alaninol). google.comjustia.com Other synthetic routes involve the ammonification and hydrogenation of precursors like hydroxyacetone. google.com The presence of both an amino and a hydroxyl group makes aminopropanols versatile building blocks in the synthesis of more complex molecules, particularly in the development of chiral drugs where the specific stereochemistry of the aminopropanol unit is crucial for its biological activity.

The convergence of these two historically significant scaffolds in compounds like this compound represents a modern approach in medicinal chemistry, aiming to combine the structural features of both to create novel molecules with potentially useful properties.

Scope and Objectives of the Comprehensive Research Outline

The primary objective of this article is to provide a focused and scientifically rigorous overview of this compound within the context of academic research. The scope is strictly limited to the chemical and historical aspects of the compound and its constituent scaffolds.

The specific objectives are as follows:

To elucidate the significance of the broader class of aminopropanol benzoate derivatives in the field of organic synthesis.

To provide a detailed description of the molecular structure and chemical classification of this compound.

To trace the historical development of research into the benzoate and aminopropanol scaffolds, providing a foundational context for understanding the subject compound.

To present the available chemical data for the subject compound and its related structures in a clear and organized manner, including the use of data tables.

This research outline intentionally excludes any discussion of dosage, administration, safety profiles, or adverse effects, maintaining a purely chemical and academic focus. The information presented is intended to serve as a foundational resource for researchers and students interested in the organic chemistry and structural aspects of this particular compound and its related derivatives.

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

methyl 4-(1-aminopropan-2-yl)benzoate |

InChI |

InChI=1S/C11H15NO2/c1-8(7-12)9-3-5-10(6-4-9)11(13)14-2/h3-6,8H,7,12H2,1-2H3 |

InChI Key |

UIJNBGGHLRGMTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C1=CC=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 1 Aminopropan 2 Yl Benzoate

Strategies for Carbon-Nitrogen Bond Formation in Aminobenzoates

The construction of the aminobenzoate framework can be approached through several reliable synthetic routes. These methods primarily involve either the direct formation of the ester linkage in the presence of an amino group or the generation of the amino group from a suitable precursor on a pre-formed benzoate (B1203000) structure.

Esterification Reactions Involving Benzoic Acid Derivatives and Amino Alcohols

Esterification represents a direct and fundamental approach to synthesizing the target compound. This typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer-Speier esterification. sciencemadness.orglibretexts.org In the context of Methyl 4-(1-aminopropan-2-yl)benzoate, this would entail reacting a benzoic acid derivative with 1-aminopropan-2-ol (B43004). A common challenge in this reaction is that the amino group of the reactant can be protonated by the acid catalyst, potentially impeding the reaction.

An alternative strategy is transesterification, where an existing ester, such as ethyl 4-aminobenzoate (B8803810) (Benzocaine), is reacted with the desired alcohol (1-aminopropan-2-ol) in the presence of a catalyst. google.comgoogle.com This equilibrium-driven reaction can be pushed toward the product by removing the alcohol byproduct (in this case, ethanol) via distillation. google.com To prevent the loss of volatile reactants like ethyl 4-aminobenzoate from the reaction mixture, an auxiliary alcohol with a higher boiling point, such as 1-butanol, can be introduced. google.comgoogle.com

| Method | Reactants | Key Conditions/Catalysts | Considerations |

|---|---|---|---|

| Fischer-Speier Esterification | 4-Aminobenzoic Acid + 1-aminopropan-2-ol | Concentrated acid catalyst (e.g., H₂SO₄), heat/reflux. sciencemadness.orglibretexts.org | The amine group can be protonated by the acid catalyst. The reaction is an equilibrium, often requiring an excess of one reactant. libretexts.org |

| Transesterification | Alkyl Aminobenzoate (e.g., Ethyl 4-aminobenzoate) + 1-aminopropan-2-ol | Transesterification catalyst, heat. google.com | Equilibrium reaction; removal of the alcohol by-product drives the reaction to completion. google.com |

| Transesterification with Auxiliary Alcohol | Alkyl Aminobenzoate + 1-aminopropan-2-ol | Auxiliary alcohol (e.g., 1-butanol) and catalyst. google.com | The auxiliary alcohol creates a reflux that helps to retain volatile reactants in the mixture. google.com |

Reduction of Amide or Nitrile Precursors

An alternative to direct esterification is to form the amine functionality on a pre-existing benzoate molecule. This is commonly achieved by the chemical reduction of a nitrile or an amide group.

The reduction of nitriles offers a viable pathway. For instance, a precursor like methyl 4-cyanobenzoate (B1228447) can undergo catalytic hydrogenation to yield the corresponding aminomethyl derivative. google.com Similarly, a precursor containing a nitro group can be reduced to an amine.

Amide reduction is another powerful technique. This two-step process involves first creating an amide from a carboxylic acid derivative and then reducing the amide carbonyl to a methylene (B1212753) group (CH₂). libretexts.org A strong reducing agent, most commonly lithium aluminum hydride (LiAlH₄), is typically required for this transformation, which effectively converts the amide into an amine. youtube.comyoutube.com

| Precursor Functional Group | Typical Reagents/Catalysts | Product | Reference |

|---|---|---|---|

| Nitrile (-C≡N) | Catalytic Hydrogenation (e.g., H₂, catalyst) | Primary Amine (-CH₂-NH₂) | google.com |

| Amide (-CO-NHR) | Lithium Aluminum Hydride (LiAlH₄) | Amine (-CH₂-NHR) | youtube.com |

Stereoselective Synthesis of the Chiral Aminopropanol (B1366323) Moiety

The presence of a chiral center in the 1-aminopropan-2-ol portion of the molecule necessitates stereocontrolled synthetic methods to obtain a single enantiomer. These strategies either begin with an enantiomerically pure starting material or create the chiral center selectively during the synthesis.

Utilization of Chiral Precursors (e.g., 1-aminopropan-2-ol, S-Alaninol)

The most straightforward way to ensure the correct stereochemistry in the final product is to use a starting material that already possesses the desired chirality. This is known as a chiral pool approach. tcichemicals.com For the synthesis of the (S)-enantiomer of this compound, a suitable chiral precursor would be (S)-1-aminopropan-2-ol.

A readily available and common chiral precursor is (S)-2-amino-1-propanol, also known as L-alaninol. google.com L-alaninol can be synthesized by the reduction of derivatives of the naturally occurring amino acid L-alanine, such as L-alanine esters. google.com Once the chiral amino alcohol is obtained, it can be coupled with the methyl benzoate moiety through methods like esterification, as described previously.

Asymmetric Synthetic Approaches to Aminopropanol Esters

Asymmetric synthesis involves the creation of a chiral center from a prochiral substrate. This is often accomplished using a chiral auxiliary—a stereogenic group that is temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. wikipedia.orgnih.gov After the desired chiral center is formed, the auxiliary is removed. wikipedia.org

Several types of chiral auxiliaries are effective for this purpose:

Evans' Oxazolidinones: Derived from amino acids, these auxiliaries can be acylated and then subjected to stereoselective alkylation or aldol (B89426) reactions. nih.gov

Pseudoephedrine: This compound can be converted into an amide, and the subsequent enolate can react with electrophiles with high diastereoselectivity, directed by the resident chiral centers. wikipedia.org

Camphorsultam: This is another widely used auxiliary that provides excellent stereocontrol in a variety of reactions. nih.gov

Another powerful asymmetric approach is the stereoselective reduction of a prochiral ketone. nih.gov For example, a precursor such as methyl 4-(1-oxopropan-2-yl)benzoate could be reduced using a chiral reducing agent (e.g., (S)-Alpine-Hydride) or a catalyst to selectively yield the desired (S)- or (R)-alcohol enantiomer. researchgate.net

| Chiral Auxiliary | Typical Application | Key Feature | Reference |

|---|---|---|---|

| Evans' Oxazolidinones | Aldol reactions, alkylations | Forms a chiral imide that directs reactions at the α-carbon. | nih.gov |

| Pseudoephedrine | Alkylation of carbonyl compounds | Forms a chiral amide; the methyl and hydroxyl groups direct the approach of electrophiles. | wikipedia.org |

| SAMP/RAMP | Alkylation of aldehydes and ketones | Forms a chiral hydrazone that undergoes stereoselective alkylation. |

Advanced Synthetic Routes for the Chemical Compound

Modern organic synthesis increasingly employs advanced methodologies to improve efficiency, selectivity, and environmental friendliness. These include biocatalytic and one-pot processes.

Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and stereoselectivity. For the synthesis of chiral amines, ω-transaminases (ω-TA) are particularly valuable. nih.gov These enzymes can catalyze the asymmetric synthesis of a chiral amine from a prochiral ketone. nih.gov In this case, a ketone precursor could be converted to this compound using a transaminase and an appropriate amino donor, such as L-alanine. nih.gov This method often proceeds with very high enantiomeric excess (>99%). nih.govmdpi.com

One-pot procedures, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of time, resources, and yield. A one-pot decarboxylation-alkylation process, for example, can transform β-hydroxy amino acids into 1,2-amino alcohols with excellent stereoselectivity, providing an efficient route to the chiral core of the target molecule. nih.gov

Ring-Opening Reactions of Oxazoline (B21484) Precursors

The synthesis of benzoate derivatives via the ring-opening of oxazoline precursors represents a versatile and powerful strategy. The oxazoline ring, a five-membered heterocycle, can be readily synthesized and subsequently cleaved to reveal an aminoester functionality, which is a key structural feature of the target molecule. nih.gov

The typical process involves the hydrolytic opening of the oxazoline ring. This reaction is generally initiated by the protonation or alkylation of the nitrogen atom within the ring. This activation step enhances the electrophilicity of the C2 carbon, facilitating a nucleophilic attack by water or an alcohol. nih.gov When an alcohol is used as the nucleophile, the reaction directly yields an aminoester. The mechanism often proceeds with high stereospecificity, making it valuable in asymmetric synthesis. mdpi.com

Mechanistic studies have confirmed that the hydrolysis of an oxazoline ring leads to a respective aminoester. nih.gov However, this intermediate can be prone to intramolecular N-acylation, which would result in a hydroxyamide as a final product. This side reaction can often be suppressed by ensuring the reaction medium is sufficiently acidic to protonate the nitrogen atom of the aminoester intermediate, thereby preventing it from acting as a nucleophile. nih.gov

The general applicability of this method is highlighted by the cationic ring-opening polymerization (CROP) of 2-substituted 2-oxazolines, a process that has been studied extensively for creating biocompatible polymers. nih.govresearchgate.net While polymerization involves sequential ring-opening, a controlled, single ring-opening event provides access to monomeric aminoesters. For the synthesis of this compound, a plausible route would involve the synthesis of a 2-(4-(methoxycarbonyl)phenyl)-4,5-dimethyloxazoline precursor. Subsequent acid-catalyzed ring-opening with methanol (B129727) would yield the desired product.

Table 1: Key Steps in Oxazoline Ring-Opening for Aminoester Synthesis

| Step | Description | Key Reagents/Conditions | Expected Outcome |

|---|---|---|---|

| 1. Precursor Synthesis | Cyclization of an N-acyl-β-amino alcohol derived from 4-(methoxycarbonyl)benzoic acid and 1-amino-2-propanol. | Dehydrating agents (e.g., SOCl₂) | 2-(4-(methoxycarbonyl)phenyl)-4-methyloxazoline |

| 2. Ring Activation | Protonation or alkylation of the oxazoline nitrogen. | Acid catalyst (e.g., H₂SO₄, HCl) | Activated oxazolinium species |

| 3. Nucleophilic Attack | Cleavage of the activated ring by an alcohol. | Methanol (as solvent and nucleophile) | this compound |

Transition Metal-Catalyzed Coupling Reactions for Aryl-Amine and Aryl-Ester Linkages

Modern organic synthesis heavily relies on transition metal catalysis to form carbon-heteroatom and carbon-carbon bonds with high efficiency and selectivity. For a molecule like this compound, these methods are crucial for constructing both the aryl-amine and aryl-ester bonds.

Aryl-Amine Bond Formation: The formation of the C-N bond is a cornerstone of many synthetic endeavors. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for this transformation, allowing for the coupling of aryl halides or triflates with a wide range of amines. nih.govorganic-chemistry.org This method is known for its high functional group tolerance. organic-chemistry.org For the target molecule, this could involve coupling a protected aminopropane derivative with a suitable 4-halomethylbenzoate.

More recent advancements include direct C-H amination, where a C-H bond on the aromatic ring is directly converted into a C-N bond. nih.gov These reactions often employ directing groups to control regioselectivity, ensuring the amine is installed at the desired position. rsc.orgresearchgate.net Copper and rhodium are also effective catalysts for N-arylation reactions, offering alternative pathways that can be advantageous depending on the substrate. organic-chemistry.org

Aryl-Ester Bond Formation: The introduction of the methyl ester group onto the aromatic ring can also be achieved via transition-metal catalysis. Palladium-catalyzed alkoxycarbonylation is a prominent method, where an aryl halide is reacted with carbon monoxide and an alcohol (in this case, methanol) to directly form the corresponding benzoate ester. acs.org This process is highly efficient and atom-economical. acs.org

Alternative strategies include the arylation of ester enolates, where a pre-formed enolate of a simple ester like methyl acetate (B1210297) is coupled with an aryl halide. organic-chemistry.org Furthermore, novel methods are emerging, such as the synthesis of aryl esters through the coupling of anilides with glyoxylates or the reaction of diazoesters with arylsiloxanes, catalyzed by palladium and rhodium, respectively. acs.orgorganic-chemistry.org

Table 2: Comparison of Catalytic Systems for Key Bond Formations

| Bond Type | Catalytic System | Typical Substrates | Advantages |

|---|---|---|---|

| Aryl-Amine | Palladium/Ligand (e.g., Buchwald-Hartwig) | Aryl Halides/Triflates, Amines | High functional group tolerance, broad scope. nih.govorganic-chemistry.org |

| Aryl-Amine | Copper (e.g., Ullmann Coupling) | Aryl Halides, Amines/Amides | Lower cost catalyst, effective for specific substrates. nih.gov |

| Aryl-Ester | Palladium/CO (Alkoxycarbonylation) | Aryl Halides, Alcohols | Direct, atom-economical. acs.org |

| Aryl-Ester | Palladium/Ligand (α-Arylation) | Aryl Halides, Ester Enolates | High yields at room temperature. organic-chemistry.org |

Multi-Component Reactions in the Synthesis of Benzoate Derivatives

Multi-component reactions (MCRs) are highly convergent synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. acs.orgacs.org This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. researchgate.net

Several MCRs have been developed for the synthesis of complex benzoate derivatives. For instance, a novel four-component reaction involving 2-formylbenzoic acids, malononitrile, isocyanides, and an alcohol can efficiently produce highly functionalized alkyl benzoate derivatives. acs.orgacs.org In this reaction, the alcohol acts as both a solvent and a reactant, becoming incorporated into the final ester product. acs.org The reaction proceeds through the formation of several bonds in a single step, showcasing the power of MCRs. acs.org

Other MCRs utilize benzoate derivatives as key building blocks. Copper-catalyzed three-component reactions of 2-formylbenzoate, primary amines, and terminal alkynes have been used to generate propargylisoindolinones. beilstein-journals.orgresearchgate.net While the final product is a lactam, the reaction demonstrates the utility of a benzoate starting material in a complex, one-pot transformation. The versatility of these reactions suggests that with careful design of starting materials, MCRs could provide a highly efficient pathway to structures related to this compound.

Optimization of Reaction Conditions and Isolation Procedures

The successful synthesis of a target compound relies not only on the chosen synthetic route but also on the meticulous optimization of reaction conditions and the development of efficient isolation protocols.

Optimization of Reaction Conditions: Key parameters that require optimization include temperature, solvent, catalyst loading, and the molar ratio of reactants. Studies on related syntheses show that these factors significantly impact both the conversion of starting materials and the selectivity towards the desired product. scielo.br For example, in the synthesis of dihydrobenzofuran neolignans from methyl benzoate precursors, acetonitrile (B52724) was identified as a superior solvent to more traditional choices like dichloromethane, offering a better balance of conversion and selectivity while being a "greener" option. scielo.br The reaction time is another critical variable; reducing it from 20 hours to 4 hours was achieved without significant loss of yield by optimizing other parameters. scielo.br Continuous production methods using microreactors are also being explored to improve control over reaction temperature and time, leading to higher yields and purity compared to traditional batch processes. aidic.it

Isolation Procedures: Once the reaction is complete, the target molecule must be isolated from the reaction mixture, which may contain unreacted starting materials, catalysts, and byproducts. A common workup procedure for benzoate esters involves several steps. google.comorgsyn.org

Neutralization/pH Adjustment: The reaction is often quenched and the pH adjusted. For aminoesters, careful pH control is critical. The mixture is typically made basic (e.g., using sodium bicarbonate or potassium carbonate) to deprotonate the ammonium (B1175870) salt of the amine, rendering the product soluble in organic solvents. sciencemadness.org

Extraction: The product is extracted from the aqueous phase into an immiscible organic solvent such as ethyl acetate or dichloromethane. orgsyn.org

Washing and Drying: The organic phase is washed with water or brine to remove residual water-soluble impurities and then dried over an anhydrous agent like magnesium sulfate (B86663) or sodium sulfate. orgsyn.org

Purification: The final purification is typically achieved through techniques like recrystallization, which yields a crystalline solid product, or column chromatography for non-crystalline materials or to separate closely related impurities. orgsyn.org The purity of the final compound is then confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

The development of a robust isolation procedure is essential for obtaining the final product in high yield and purity, and it often requires as much attention as the reaction itself. google.com

Chemical Reactivity and Derivatization of Methyl 4 1 Aminopropan 2 Yl Benzoate

Chemical Transformations at the Amine Functionality

The primary amino group is a versatile site for nucleophilic reactions, enabling modifications such as acylation, alkylation, sulfonylation, and the formation of carbamates and heterocyclic structures.

The primary amine of Methyl 4-(1-aminopropan-2-yl)benzoate readily undergoes reactions with various electrophiles to form N-substituted derivatives.

Acylation: The amino group can be acylated by reacting with acyl chlorides or acid anhydrides to form the corresponding amides. For instance, the reaction of a similar compound, 2-methyl-4-amino methyl benzoate (B1203000), with 2-methyl benzoyl chloride proceeds via an N-acylation to yield the corresponding N-benzoyl derivative. google.com This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. researchgate.net

Alkylation: N-alkylation of the amino group introduces alkyl substituents. This can be achieved through various methods, including reductive amination or reaction with alkyl halides. For amino acids, N-alkylation often requires protection of the amino group, for instance as a sulfonamide, to enhance the acidity of the N-H bond, followed by deprotonation and reaction with an alkylating agent. monash.edu

Sulfonylation: The primary amine can be converted to a sulfonamide by reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine. cbijournal.comrsc.org This reaction is a common method for the synthesis of sulfonamides, which are an important class of compounds in medicinal chemistry. cbijournal.com The reaction generally proceeds cleanly to give the sulfonamide in good yield. cbijournal.comrsc.org The use of microwave irradiation under solvent-free conditions has been reported as an efficient and environmentally friendly method for the sulfonylation of various amines. rsc.org

Table 1: Examples of Reactions at the Amine Functionality

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acyl chloride (R-COCl) | N-Acyl derivative (Amide) | Base (e.g., pyridine, triethylamine) |

| Alkylation | Alkyl halide (R-X) | N-Alkyl derivative | Base, may require prior protection |

| Sulfonylation | Sulfonyl chloride (R-SO₂Cl) | N-Sulfonyl derivative (Sulfonamide) | Base (e.g., pyridine, triethylamine) |

Formation of Carbamates and Related Nitrogen-Containing Heterocycles

The nucleophilic nature of the primary amine allows for its conversion into carbamates and serves as a starting point for the synthesis of various nitrogen-containing heterocycles.

Carbamate (B1207046) Formation: Carbamates can be synthesized from the primary amine of this compound through several methods. A common approach involves the reaction with a chloroformate, such as methyl chloroformate, in the presence of a base. tdcommons.org This reaction leads to the formation of a methyl carbamate derivative. A process for the preparation of (S)-methyl (1-aminopropan-2-yl)carbamate hydrochloride, a closely related compound, involves reaction with methyl chloroformate in the presence of sodium bicarbonate. tdcommons.orgtdcommons.org Other methods for carbamate synthesis include the reaction with carbonylimidazolide in water, which provides a general and efficient route to carbamates. organic-chemistry.org

Formation of Nitrogen-Containing Heterocycles: The primary amine functionality is a key building block for the synthesis of a wide array of nitrogen-containing heterocycles. These syntheses often involve condensation reactions with difunctional electrophiles. While specific examples starting from this compound are not detailed in the provided search results, general principles of heterocyclic synthesis can be applied. For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrimidines or related heterocycles.

Table 2: Methods for Carbamate Synthesis from Amines

| Reagent | Conditions | Reference |

|---|---|---|

| Methyl chloroformate | Sodium bicarbonate | tdcommons.orgtdcommons.org |

| Carbonylimidazolide | Water | organic-chemistry.org |

| O-Alkyl S-(pyridin-2-yl)carbonothiolates | Room temperature, air | organic-chemistry.org |

Modifications and Reactions of the Ester Group

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis, transesterification, and amidation.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(1-aminopropan-2-yl)benzoic acid, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically achieved by heating with an aqueous base such as potassium hydroxide. rsc.orgrsc.org The rate of hydrolysis of substituted methyl benzoates is influenced by the electronic nature of the substituents on the benzene (B151609) ring. youtube.com Electron-withdrawing groups generally increase the rate of basic hydrolysis. youtube.com Studies on the hydrolysis of methyl benzoates in high-temperature water have also been reported as a green, solvent-free procedure. rsc.orgrsc.org

Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction involves heating the methyl ester with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comyoutube.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess or as the solvent. masterorganicchemistry.com For example, reacting this compound with ethanol (B145695) in the presence of a catalyst would yield Ethyl 4-(1-aminopropan-2-yl)benzoate. This process is a key reaction in the production of biodiesel from vegetable oils. youtube.come3s-conferences.org

The methyl ester group can undergo amidation by reacting with a primary or secondary amine to form the corresponding amide derivative. This reaction typically requires heating and may be catalyzed by certain Lewis acids. While a direct reference for the amidation of this compound was not found, the general reactivity of methyl benzoates suggests this transformation is feasible.

Functionalization and Derivatization of the Phenyl Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents: the alkyl group (-CH(CH₃)CH₂NH₂) and the methyl ester group (-COOCH₃). The alkyl group is an activating, ortho-, para-director, while the ester group is a deactivating, meta-director. The outcome of an electrophilic substitution will depend on the reaction conditions and the interplay of these directing effects.

A common example of electrophilic aromatic substitution is nitration. The nitration of methyl benzoate with a mixture of nitric acid and sulfuric acid yields primarily the meta-nitro product, as the ester group's directing effect dominates. aiinmr.comscribd.comyoutube.comyoutube.com For this compound, the activating effect of the alkyl group would compete with the deactivating effect of the ester, likely leading to a mixture of products.

Friedel-Crafts acylation of aromatic compounds with methyl benzoate, activated by a superacid like trifluoromethanesulfonic acid, has been reported to produce benzophenone (B1666685) derivatives in good yields. researchgate.net This suggests that the phenyl ring of the target compound could potentially undergo acylation under similar conditions.

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -CH(CH₃)CH₂NH₂ | Alkylaminoalkyl | Activating | Ortho, Para |

| -COOCH₃ | Ester | Deactivating | Meta |

Electrophilic Aromatic Substitution Reactions on the Benzoate Ring

The benzene ring of this compound possesses two substituents that exert opposing electronic effects, influencing the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The 1-aminopropan-2-yl group is an activating group, while the methyl benzoate moiety is a deactivating group.

The reactivity and orientation of electrophilic substitution on a benzene ring are governed by the nature of the substituents already present. uomustansiriyah.edu.iqunizin.org Electron-donating groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. studymind.co.uk Conversely, electron-withdrawing groups decrease the electron density, deactivating the ring towards electrophilic attack. studymind.co.uklibretexts.org

In the case of this compound, the (1-aminopropan-2-yl) group, an alkylamine, is an electron-donating group due to the inductive effect of the alkyl chain and the lone pair of electrons on the nitrogen atom. This group activates the aromatic ring and directs incoming electrophiles to the ortho and para positions relative to itself. openstax.org However, the para position is already occupied by the methyl ester group. Therefore, the (1-aminopropan-2-yl) group directs substitution to the positions ortho to it (C3 and C5).

On the other hand, the methyl carboxylate (-COOCH₃) group is an electron-withdrawing group due to the electronegativity of the oxygen atoms and resonance effects. openstax.org This group deactivates the aromatic ring and directs incoming electrophiles to the meta position relative to itself. openstax.org The positions meta to the ester group are also C3 and C5.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Predicted Position of Substitution |

| HNO₃/H₂SO₄ (Nitration) | 3-nitro and/or 5-nitro |

| Br₂/FeBr₃ (Bromination) | 3-bromo and/or 5-bromo |

| R-Cl/AlCl₃ (Friedel-Crafts Alkylation) | 3-alkyl and/or 5-alkyl |

| R-COCl/AlCl₃ (Friedel-Crafts Acylation) | 3-acyl and/or 5-acyl |

This table is based on established principles of electrophilic aromatic substitution and the directing effects of the substituents present on the molecule.

Cross-Coupling Strategies for Aromatic Substitutions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for modifying the aromatic ring of this compound. These reactions typically involve a transition metal catalyst, most commonly palladium or nickel, to couple an organometallic reagent with an organic halide or pseudohalide. researchgate.netnih.gov

To utilize cross-coupling strategies, the benzoate ring of this compound would first need to be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate. This can be achieved through electrophilic halogenation, as discussed in the previous section. Once the halogenated derivative is obtained, a variety of cross-coupling reactions can be employed.

For instance, a Suzuki-Miyaura coupling could be used to introduce new alkyl, aryl, or heteroaryl groups. nih.gov This reaction involves the coupling of an organoboron reagent (such as a boronic acid or ester) with the aryl halide in the presence of a palladium catalyst and a base. nih.gov Similarly, Stille coupling (using organotin reagents), Heck coupling (with alkenes), and Buchwald-Hartwig amination (for C-N bond formation) could be applied to further diversify the structure.

Recent advancements have also demonstrated the cross-coupling of aryl methyl ethers, although this is a more challenging transformation due to the strength of the C-O bond. rsc.org Ruthenium-catalyzed C-O bond activation has been reported, offering a potential route for the direct functionalization of methoxy-substituted analogs of the target compound. rsc.org

Table 2: Potential Cross-Coupling Reactions for Derivatization of Halogenated this compound

| Cross-Coupling Reaction | Reagents | Catalyst System | Introduced Group |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base | Alkyl, Aryl, Heteroaryl |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | Alkyl, Aryl, Vinyl |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Base | Alkenyl |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Ligand, Base | Amino |

This table illustrates potential applications of common cross-coupling reactions for the derivatization of a halogenated precursor of this compound.

Design and Synthesis of Structurally Related Analogs and Bioisosteres

The design and synthesis of analogs and bioisosteres of this compound are guided by the principles of medicinal chemistry, aiming to explore the structure-activity relationship and optimize pharmacological properties. This involves modifying the core scaffold through various synthetic strategies.

The synthesis of amphetamine and its analogs has been extensively reviewed, providing a solid foundation for the preparation of related structures. uwaterloo.ca These methods often involve the reductive amination of a corresponding ketone or the stereoselective synthesis from chiral precursors. uwaterloo.caresearchgate.net

For instance, analogs with different substituents on the aromatic ring can be synthesized from appropriately substituted benzoic acids. mdpi.com The esterification of these benzoic acids with methanol (B129727), followed by a sequence of reactions to introduce the aminopropane side chain, would yield the desired analogs. mdpi.com The synthesis of metabolites of related compounds, such as 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM), has demonstrated the introduction of formyl and carboxyl groups onto the aromatic ring, which can then be further manipulated. mdma.ch

Bioisosteric replacement is a key strategy in drug design where a functional group is replaced by another group with similar physical or chemical properties to enhance the molecule's efficacy or pharmacokinetic profile. nih.govresearchgate.netscite.ai In the context of this compound, several bioisosteric replacements can be envisioned.

Table 3: Potential Bioisosteric Replacements for this compound

| Original Functional Group | Potential Bioisostere | Rationale |

| Methyl Ester (-COOCH₃) | Carboxylic Acid (-COOH) | Similar size and hydrogen bonding capability. |

| Amide (-CONH₂) | Can act as a hydrogen bond donor and acceptor. | |

| Tetrazole | Mimics the acidic properties of a carboxylic acid. | |

| Benzene Ring | Thiophene, Pyridine, Furan | Heterocyclic rings can alter electronic properties and metabolic stability. nih.gov |

| Primary Amine (-NH₂) | Hydroxyl (-OH), Methylamino (-NHCH₃) | Modifies basicity and hydrogen bonding potential. |

The synthesis of such bioisosteres would require tailored synthetic routes. For example, replacing the benzene ring with a heterocycle would involve starting with a corresponding heterocyclic carboxylic acid. nih.gov The modification of the amine or ester group can often be achieved in the final steps of the synthesis. The concept of scaffold hopping, which involves replacing the entire core structure with a functionally equivalent but structurally distinct scaffold, can also be applied to discover novel analogs. nih.govresearchgate.netscite.ai

Analytical and Spectroscopic Characterization of Methyl 4 1 Aminopropan 2 Yl Benzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. A full suite of NMR experiments, including ¹H, ¹³C, and two-dimensional (2D) techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provides detailed information about the carbon-hydrogen framework.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For Methyl 4-(1-aminopropan-2-yl)benzoate, the spectrum would show distinct signals corresponding to the aromatic protons, the aliphatic protons of the propan-2-yl chain, the primary amine protons, and the methyl ester protons. The aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as a pair of doublets (an AA'BB' system). The aliphatic protons would present as a complex multiplet for the methine proton (CH), a doublet for the methylene (B1212753) protons (CH₂), and a doublet for the terminal methyl group (CH₃). The methyl ester protons would appear as a sharp singlet.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum of this compound would show signals for the quaternary carbons of the aromatic ring (including the one attached to the ester and the one attached to the propyl group), the two types of aromatic CH carbons, the ester carbonyl carbon, the aliphatic methine and methylene carbons, and the two distinct methyl carbons (one from the ester and one from the propyl chain).

2D NMR (HSQC and HMBC): Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached, confirming the C-H connections. nih.gov

HMBC reveals correlations between protons and carbons that are two or three bonds away. This is instrumental in confirming the connectivity between the propan-2-yl group and the benzene ring, and the position of the methyl benzoate (B1203000) group. For instance, an HMBC experiment would show a correlation between the benzylic protons of the propyl chain and the aromatic quaternary carbon, definitively establishing the substitution pattern.

The following table provides predicted chemical shifts (δ) in parts per million (ppm) for this compound, based on standard values and data from analogous structures.

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aromatic H (ortho to COOCH₃) | ~7.9 | ~129.5 |

| Aromatic H (ortho to propyl) | ~7.2 | ~128.5 |

| Aromatic C (ipso to COOCH₃) | - | ~129.0 |

| Aromatic C (ipso to propyl) | - | ~148.0 |

| Ester C=O | - | ~167.0 |

| Ester O-CH₃ | ~3.9 (s) | ~52.0 |

| Propyl CH | ~3.0 (m) | ~45.0 |

| Propyl CH₂ | ~2.8 (d) | ~40.0 |

| Propyl CH₃ | ~1.2 (d) | ~20.0 |

| Amine NH₂ | ~1.5 (br s) | - |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (EI-MS, HR-MS, LC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

Electron Ionization Mass Spectrometry (EI-MS): EI-MS is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, characteristic fragments would include the molecular ion (M⁺), a peak corresponding to the loss of the methoxy (B1213986) group (•OCH₃) from the ester, and a prominent peak from benzylic cleavage, resulting in a stable benzylic cation.

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound. nih.gov This is a critical step in confirming the identity of a newly synthesized compound. The exact mass of the [M+H]⁺ ion for this compound (C₁₁H₁₅NO₂) would be calculated and compared to the experimentally determined value.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.orgamazonaws.com This technique is particularly useful for analyzing the purity of a sample and for identifying byproducts or metabolites in complex mixtures. nih.gov Using a soft ionization technique like electrospray ionization (ESI), LC-MS typically shows the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for confirming the molecular weight of the main component and any impurities.

The following table outlines the key mass spectrometric data for this compound.

| Technique | Information Obtained | Expected m/z Values |

| HR-MS (ESI+) | Elemental Composition | Calculated [M+H]⁺: 194.1176 |

| LC-MS (ESI+) | Molecular Weight Confirmation | [M+H]⁺: 194.1 |

| EI-MS | Fragmentation Pattern | Molecular Ion (M⁺): 193[M-CH₃O]⁺: 162Benzylic Cleavage: 148 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and effective method for identifying the functional groups present in a compound. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. Data from similar molecules like methyl 4-aminobenzoate (B8803810) can serve as a reference for the benzoate portion of the structure. nih.govchemicalbook.com

The table below lists the expected characteristic IR absorption bands and their corresponding functional groups.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Primary Amine | N-H Stretch | 3400-3250 (two bands, may be broad) |

| Aliphatic C-H | C-H Stretch | 2960-2850 |

| Aromatic C-H | C-H Stretch | 3100-3000 |

| Ester Carbonyl | C=O Stretch | ~1720 (strong) |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| Ester C-O | C-O Stretch | 1300-1100 |

Chromatographic Techniques for Purity Assessment and Separation (TLC, HPLC, UPLC)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine purity. For this compound, a silica (B1680970) gel plate would be used as the stationary phase with a suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane). The compound's retention factor (Rf) value would be characteristic under specific conditions.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are powerful techniques for the separation, identification, and quantification of compounds. nih.gov A reversed-phase HPLC (RP-HPLC) method is commonly used for compounds like this compound. researchgate.net

Stationary Phase: A C18 column is typically employed.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common. nih.govresearchgate.net

Detection: Due to the presence of the benzene ring, UV detection at a specific wavelength (e.g., 254 nm) is an effective method for monitoring the elution of the compound. researchgate.net The purity of the sample is determined by the percentage of the total peak area that corresponds to the main compound peak. UPLC offers higher resolution and faster analysis times compared to conventional HPLC due to the use of smaller stationary phase particles.

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of this compound or its salt can be grown, X-ray crystallography would provide unambiguous proof of its structure. It would confirm the connectivity of the atoms and the substitution pattern on the benzene ring. Furthermore, it would reveal details about the solid-state packing, including intermolecular interactions such as hydrogen bonding involving the primary amine and the ester carbonyl group, which govern the physical properties of the solid. Studies on similar molecules, such as polymorphs of methyl 4-hydroxy-benzoate, demonstrate the level of detailed structural information that can be obtained from this technique. nih.gov

Computational and Theoretical Studies on Methyl 4 1 Aminopropan 2 Yl Benzoate

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and conformational landscape of a molecule. For Methyl 4-(1-aminopropan-2-yl)benzoate, these methods would provide insights into its geometry, stability, and the distribution of electrons within the molecule.

Electronic Structure: DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), are used to determine the optimized geometry and electronic properties. nih.govresearchgate.net For instance, studies on methyl benzoate (B1203000) have successfully calculated its equilibrium geometry, harmonic vibrational frequencies, and thermodynamic functions. nih.govresearchgate.net Similar calculations on substituted anilines and benzoates help in understanding how the amino and ester groups influence the electronic environment of the benzene (B151609) ring. researchgate.netmdpi.com The presence of both an electron-donating amino group and an electron-withdrawing methyl ester group on the benzene ring of this compound suggests a push-pull electronic effect, which could be quantified through quantum chemical calculations of properties like molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO). researchgate.netnih.gov

Table 1: Representative Quantum Chemical Calculation Parameters for Related Compounds

| Compound/System | Method/Basis Set | Key Findings | Reference |

| Methyl Benzoate | HF and B3LYP/6-311+G(d,p) | Calculated equilibrium geometry, vibrational frequencies, and thermodynamic properties. | nih.govresearchgate.net |

| Amphetamine/Methamphetamine | DFT and Molecular Dynamics | Determination of conformer populations in solution, highlighting the importance of considering the entire conformational space. | nih.gov |

| Substituted Anilines | DFT/M06-2X/6-311G(d,p) | Investigation of structural characteristics, charges, and global reactivity descriptors. | researchgate.net |

| Benzene Derivatives | QPE on Quantum Computer | Calculation of electronic ground and excited states, demonstrating emerging computational techniques. | rsc.org |

Molecular Modeling and Dynamics Simulations of the Compound and its Interactions

Molecular modeling and molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its interactions with its environment, such as a solvent or a biological receptor, over time.

MD simulations on amphetamine and its analogs have been used to understand their binding to proteins. nih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. nih.govmdpi.com For this compound, MD simulations could predict how the amino group and the ester moiety interact with water molecules in an aqueous solution or with residues in a protein binding pocket. The simulations can also provide insights into the flexibility of the molecule and how its conformation might change upon binding to a target. nih.gov

The insights from MD simulations are crucial for understanding the behavior of the molecule in a biological context. For example, studies on amphetamine analogs have shown how subtle changes in the chemical structure can affect their interaction with transporters and receptors in the central nervous system. nih.govresearchgate.net

Prediction of Spectroscopic Properties and Spectral Interpretation

Computational methods are powerful tools for predicting spectroscopic properties like NMR and IR spectra, which can aid in the identification and characterization of compounds.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using DFT methods, often by calculating the isotropic shielding values with the Gauge-Including Atomic Orbital (GIAO) method. uncw.edu For complex molecules with multiple conformers, the predicted spectrum is often a Boltzmann-weighted average of the spectra of the individual conformers. uncw.edu Studies on substituted phenyl benzoates have shown that computational predictions can accurately reproduce experimental NMR data. researchgate.net The use of computational tools like Gaussian and ChemDoodle has become increasingly common in educational settings to help students understand and interpret NMR spectra. nih.gov

Vibrational Spectroscopy (IR and Raman): Theoretical calculations of vibrational frequencies using DFT can provide a detailed assignment of the experimental IR and Raman spectra. nih.govresearchgate.net The calculated frequencies are often scaled to account for anharmonicity. icm.edu.pl For methyl benzoate, the calculated vibrational spectra show very good agreement with the experimental data, allowing for a detailed interpretation of the different vibrational modes. nih.govresearchgate.net

Table 2: Computationally Predicted Spectroscopic Data for Related Structural Motifs

| Spectroscopic Technique | Structural Motif | Computational Method | Predicted Feature | Reference |

| ¹³C NMR | Substituted Phenyl Benzoates | Not specified | Correlation of chemical shifts with substituent constants. | researchgate.net |

| IR and Raman | Methyl Benzoate | HF and B3LYP/6-311+G(d,p) | Detailed assignment of vibrational frequencies. | nih.govresearchgate.net |

| ¹H and ¹³C NMR | General Organic Molecules | GFN-xTB and DFT | Conformer-averaged chemical shifts and coupling constants. | researchgate.net |

| Vibrational Circular Dichroism | Amphetamine | DFT and Molecular Dynamics | Determination of 3D structure in solution. | nih.gov |

Computational Analysis of Reaction Mechanisms and Pathways

Computational chemistry can be used to investigate the mechanisms of chemical reactions, providing insights into transition states, activation energies, and reaction pathways.

For this compound, computational analysis could be applied to understand its synthesis. For example, the synthesis of amphetamine derivatives has been the subject of computational studies to understand potential side reactions and impurity formation. researchgate.net One common route to similar structures involves the Leuckart reaction, and computational analysis can help to identify specific markers for different synthetic pathways. researchgate.net

Furthermore, computational studies on the reactions of related molecules, such as the aminolysis of methyl benzoate, have been performed using DFT and ab initio methods. nih.gov These studies determine the energies of transition states for different possible mechanisms, such as concerted versus stepwise pathways, and can also evaluate the effect of catalysts. nih.gov Such an analysis for the formation or subsequent reactions of this compound would be invaluable for optimizing reaction conditions and understanding its chemical reactivity.

Biological Relevance and Mechanistic Research of Structural Analogs of Methyl 4 1 Aminopropan 2 Yl Benzoate

Utility as a Synthetic Precursor in the Development of Bioactive Molecules

The aminobenzoate ester framework is a valuable starting point for the synthesis of a wide range of bioactive molecules. Historically, the synthesis of procaine (B135), a prominent analog, can be achieved by the direct reaction of benzocaine (B179285) (ethyl 4-aminobenzoate) with 2-diethylaminoethanol. wikipedia.org An alternative pathway involves the oxidation of 4-nitrotoluene (B166481) to 4-nitrobenzoic acid, which is then converted to an acyl chloride and reacted with 2-diethylaminoethanol to form nitrocaine, a precursor that is subsequently reduced to procaine. wikipedia.org

This fundamental synthetic chemistry highlights the utility of p-aminobenzoic acid (PABA) derivatives as foundational molecules. nih.govmdpi.com Researchers have leveraged this scaffold to create novel compounds with therapeutic potential. For instance, constrained analogs of procaine have been synthesized to develop a new class of non-nucleoside inhibitors of DNA methyltransferase-1 (DNMT1), demonstrating the adaptability of the core structure for creating targeted enzyme inhibitors. nih.gov Furthermore, benzoic acid derivatives are considered promising lead molecules for the development of new acetylcholinesterase (AChE) inhibitors, which are crucial in the treatment of neurodegenerative disorders like Alzheimer's disease. researchgate.netaip.orgaip.org The synthesis of various Schiff bases from p-hydroxy benzoic acid has also yielded compounds with significant antimicrobial activity. nih.gov

Structure-Activity Relationship (SAR) Investigations of Derivatives Possessing the Aminopropanol (B1366323) Benzoate (B1203000) Core

The relationship between the chemical structure of aminopropanol benzoate analogs and their biological activity is well-documented, particularly for local anesthetics. A typical local anesthetic molecule consists of three parts: a lipophilic aromatic ring (like the benzoate group), an intermediate ester or amide linkage, and a hydrophilic amine group. medscape.comnih.govderangedphysiology.com Modifications to any of these components can significantly alter the drug's properties. nih.gov

Key SAR findings for this class of compounds include:

Lipid Solubility and Potency: Increasing the length of the carbon chains on the aromatic ring or the amine group enhances lipid solubility. nih.gov Higher lipid solubility allows the molecule to penetrate the nerve cell membrane more easily, which is directly correlated with increased anesthetic potency. derangedphysiology.comnih.govyoutube.com

Protein Binding and Duration of Action: The affinity of the anesthetic for plasma proteins, such as α1-acid glycoprotein, is a primary determinant of its duration of action. nih.govnih.gov Higher protein binding sequesters the drug at its site of action and within sodium channels, prolonging the nerve blockade. youtube.comnih.gov

pKa and Onset of Action: The dissociation constant (pKa) of the molecule influences its onset of action. nih.govyoutube.com Local anesthetics need to exist in both an un-ionized form to cross the cell membrane and an ionized form to block the sodium channel from within. derangedphysiology.comyoutube.compatsnap.com The pKa determines the proportion of each form at physiological pH, thus affecting how quickly the anesthetic effect begins.

Studies on benzoic acid derivatives have also explored SAR for other activities. For antimicrobial agents derived from p-hydroxy benzoic acid, the formation of Schiff bases generally leads to more potent activity compared to simple esters. nih.gov Similarly, for 2-chlorobenzoic acid derivatives, Schiff's bases were more potent antimicrobials than their ester counterparts, with activity being governed by specific topological and molecular connectivity indices. nih.gov

Elucidation of Enzyme Inhibition Mechanisms by Analogous Chemical Entities

Structural analogs of methyl 4-(1-aminopropan-2-yl)benzoate, particularly the ester-type local anesthetics, are known to interact with and inhibit various enzymes. A primary target is acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine. researchgate.netaip.org

Ester anesthetics such as procaine and tetracaine (B1683103) are potent inhibitors of AChE. nih.gov Kinetic studies have revealed the nature of this inhibition. For example, tetracaine shows competitive inhibition of AChE, suggesting it binds to the enzyme's active site, while other anesthetics like dibucaine (B1670429) exhibit a mixed type of inhibition, indicating binding at a peripheral or modulator site. nih.gov The inhibitory potency of these anesthetics against AChE often correlates with their lipophilicity, as measured by the octanol/water partition coefficient. nih.gov

Beyond AChE, these compounds can inhibit other enzymes. Procaine has been identified as an inhibitor of DNA methyltransferase-1 (DNMT1), an enzyme often dysregulated in cancer. nih.govaacrjournals.org This inhibition can lead to the demethylation of DNA and the reactivation of tumor suppressor genes. aacrjournals.org Constrained analogs of procaine were specifically designed and synthesized to enhance this inhibitory activity, leading to the discovery of potent, non-nucleoside DNMT1 inhibitors. nih.gov

The following table summarizes the inhibitory effects of some benzoic acid derivatives on acetylcholinesterase:

| Compound | IC50 (mM) for AChE | Reference |

|---|---|---|

| 3-Chloro-benzoic acid | 1.84 | aip.org |

| 2-hydroxy-5-sulfobenzoic acid | 2.56 | aip.org |

| 2-(sulfooxy) benzoic acid | 3.12 | aip.org |

| 2,3-dimethoxybenzoic acid | 1.28 | aip.org |

| 3,4,5-trimethoxybenzoic acid | 0.96 | aip.org |

| Tetracaine | 0.18 | nih.gov |

Antimicrobial and Antineoplastic Research on Structurally Related Compounds

The aminobenzoate scaffold has been a fertile ground for the discovery of compounds with antimicrobial and antineoplastic properties.

Antimicrobial Activity: Derivatives of 4-aminobenzoic acid (PABA) have been shown to possess antibacterial and antifungal properties. mdpi.com By creating Schiff bases through the reaction of PABA with various aromatic aldehydes, researchers have developed compounds with potent, broad-spectrum antifungal activity and antibacterial effects against pathogens like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Similarly, derivatives of p-hydroxy benzoic acid and 2-chlorobenzoic acid have been synthesized and tested, with many exhibiting significant activity against a range of bacteria and fungi. nih.govnih.govresearchgate.net The general trend observed in these studies is that Schiff bases are often more active than their corresponding ester precursors. nih.govnih.gov Betaine esters, which are quaternary ammonium (B1175870) compounds, also show rapid and potent microbicidal effects that increase with the length of their fatty alcohol chain. nih.gov

Antineoplastic Activity: Procaine, a well-known analog, has demonstrated notable anticancer effects. aacrjournals.orgnih.gov It acts as a DNA-demethylating agent, inhibiting DNMT1 and reactivating tumor suppressor genes that have been silenced by hypermethylation. aacrjournals.orgnih.gov This epigenetic modification can lead to growth inhibition and mitotic arrest in cancer cells. aacrjournals.org Research has shown procaine's efficacy in various cancer cell lines, including breast, bladder, and lung cancer. nih.gov Furthermore, procaine can enhance the anticancer activity of conventional chemotherapy drugs like doxorubicin. aacrjournals.orgrsc.org Beyond its epigenetic effects, procaine and other local anesthetics can inhibit cell proliferation and migration and induce apoptosis through various other pathways. nih.govnih.gov

The following table presents a summary of the antineoplastic effects observed for procaine in different cancer models:

| Cancer Type | Cell Line / Model | Observed Effects | Reference |

|---|---|---|---|

| Bladder Cancer | Human T24 and 5637 cells | Reduced proliferation, increased apoptosis, caspase activation | nih.gov |

| Breast Cancer | Human MCF-7 cells | DNA demethylation, growth inhibition, mitotic arrest | aacrjournals.org |

| Lung Cancer | Mouse xenograft (A549) | Reduced tumor proliferation | nih.gov |

| Colon Cancer | Human HCT11 cells | Reduced proliferation and migration, increased apoptosis | nih.gov |

| Leukemia | Human HL60 cells | Demethylation of chromosomal satellite repeats | nih.gov |

Biotransformation and Metabolite Identification Studies of Analogous Amino Alcohols and Benzoates

The metabolism of amino ester compounds like this compound analogs is primarily characterized by the hydrolysis of the ester bond. medscape.comyoutube.com This process is a key determinant of the drug's duration of action and its classification. nih.gov

Ester Hydrolysis: Amino ester local anesthetics, such as procaine and benzocaine, are rapidly metabolized in the plasma by the enzyme pseudocholinesterase (also known as plasma butyrylcholinesterase). wikipedia.orgmedscape.comnih.gov This enzymatic cleavage breaks the ester linkage, yielding two primary metabolites. nih.govpatsnap.com

Primary Metabolites: The hydrolysis of procaine results in the formation of para-aminobenzoic acid (PABA) and 2-diethylaminoethanol. wikipedia.orgnih.govpatsnap.com PABA is subsequently excreted by the kidneys. wikipedia.org Similarly, the metabolism of benzocaine (ethyl 4-aminobenzoate) yields PABA. nih.gov It is this PABA metabolite, not the parent drug, that is often responsible for allergic reactions. wikipedia.orgnih.gov

Metabolic Differences: The pattern of metabolism can differ based on the route of administration. For example, studies on the isolated perfused rabbit ear showed that the metabolite profile of ethyl 4-aminobenzoate (B8803810) differed when applied dermally versus arterially, suggesting that enzymes in the skin contribute differently to metabolism depending on how the compound reaches them. nih.gov In contrast to amino esters, amino amide local anesthetics (like lidocaine) undergo a more complex and slower metabolic process in the liver. medscape.comnih.govnysora.com

The rapid hydrolysis by plasma esterases means that ester-type anesthetics generally have a short half-life and are less likely to accumulate to toxic levels, except in individuals with a deficiency in pseudocholinesterase. wikipedia.orgmedscape.com

Insights into Cellular Targets and Molecular Interactions of Related Chemical Scaffolds

The primary molecular target for the anesthetic action of this chemical class is the voltage-gated sodium channel (VGSC) located in the neuronal cell membrane. wikipedia.orgmedscape.compatsnap.comnih.gov

Sodium Channel Blockade: These compounds physically block the VGSC from the intracellular side of the nerve membrane. derangedphysiology.comyoutube.compatsnap.com To do this, the un-ionized, lipid-soluble form of the molecule diffuses across the cell membrane. derangedphysiology.compatsnap.com Once inside the neuron, it re-equilibrates into its ionized, cationic form, which then binds to a specific receptor site within the channel pore. derangedphysiology.compatsnap.comrsc.org This binding stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for the generation and propagation of an action potential. medscape.compatsnap.comnih.gov The result is a reversible block of nerve conduction and a loss of sensation. medscape.com Local anesthetics show a higher affinity for sodium channels that are in an open or inactivated state, a phenomenon known as use-dependent blockade. medscape.comderangedphysiology.comnih.gov

Other Cellular Targets: Beyond sodium channels, these compounds interact with a multitude of other cellular targets, which explains their diverse biological effects, including their antineoplastic activities.

DNA Interaction: Procaine has been shown to bind directly to DNA, particularly in the minor groove of adenine-thymine (AT) rich regions, where it can act as an electron donor to DNA bases. nih.govrsc.org This interaction is thought to contribute to its epigenetic and anticancer effects. aacrjournals.orgnih.gov

Signaling Pathways: Local anesthetics can modulate key cellular signaling pathways. They can inhibit the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth and survival, leading to the induction of autophagy. researchgate.net

Mitochondria and Apoptosis: These compounds can also disrupt mitochondrial energy metabolism, triggering a cascade of events involving the activation of caspases (like caspase-3, -7, and -9) that ultimately leads to programmed cell death, or apoptosis. nih.govresearchgate.net

Other Ion Channels: In addition to VGSCs, local anesthetics can bind to and inhibit other ion channels, such as potassium and calcium channels, as well as G-protein-coupled receptors, although typically at higher concentrations. derangedphysiology.comnysora.com

This multi-target activity underscores the complex pharmacological profile of the aminobenzoate scaffold and its potential for therapeutic applications beyond local anesthesia. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for Methyl 4 1 Aminopropan 2 Yl Benzoate

Development of Sustainable and Economically Viable Synthetic Methodologies

The future synthesis of Methyl 4-(1-aminopropan-2-yl)benzoate will likely focus on principles of green chemistry to enhance sustainability and economic feasibility. Current synthetic approaches for similar aminobenzoate esters often involve multi-step processes that may utilize hazardous reagents or require significant energy input. Future research could explore more direct and environmentally benign routes.

One promising avenue is the use of biocatalysis. Enzymes, such as transaminases or ammonia (B1221849) lyases, could be engineered to stereoselectively introduce the amine group onto a suitable precursor, offering a high-yield, atom-economical, and environmentally friendly alternative to traditional chemical methods. Another area of exploration is the use of catalytic hydrogenation of a corresponding nitro or cyano precursor, which can be a highly efficient method. researchgate.net Research into novel, non-precious metal catalysts for such transformations would be a significant advancement.

Furthermore, the development of one-pot synthesis protocols, where multiple reaction steps are carried out in a single reactor without the isolation of intermediates, could significantly improve process efficiency and reduce waste. rsc.org For instance, a process starting from 4-substituted benzoic acid derivatives could be streamlined to produce the final product in fewer steps, thereby lowering production costs.

Table 1: Potential Sustainable Synthetic Strategies

| Synthetic Approach | Potential Advantages | Research Focus |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. | Enzyme screening and engineering, process optimization. |

| Catalytic Hydrogenation | High efficiency, potential for high yield. | Development of novel, reusable, and non-precious metal catalysts. |

| One-Pot Synthesis | Reduced reaction time, lower solvent usage, increased overall yield. | Design of compatible multi-step reaction sequences. |

| Flow Chemistry | Improved safety, better process control, ease of scalability. | Development of continuous flow reactors and optimization of reaction parameters. |

Advancement of Analytical Techniques for Impurity Profiling and Trace Analysis

Ensuring the purity of chemical compounds is critical, particularly for potential pharmaceutical or materials science applications. Future research should focus on developing and validating advanced analytical methods for the comprehensive impurity profiling and trace analysis of this compound.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful technique for separating, identifying, and quantifying impurities. nih.govacs.org Future work could involve the development of specific LC-MS methods tailored to this compound, including the use of high-resolution mass spectrometry (HRMS) for the accurate identification of unknown impurities. nih.gov Gas chromatography-mass spectrometry (GC-MS) could also be a valuable tool, particularly for identifying volatile or thermally stable impurities. nih.gov

For trace analysis, techniques with high sensitivity and selectivity are required. The development of methods based on tandem mass spectrometry (MS/MS) would allow for the detection and quantification of trace-level impurities, even in complex matrices. rsc.org Furthermore, the use of validated analytical standards for known impurities will be crucial for accurate quantification and quality control.

Table 2: Advanced Analytical Techniques for Future Investigation

| Analytical Technique | Application in Analysis of this compound | Key Research Objectives |

| HPLC-UV/DAD | Quantification of the main compound and known impurities. | Method development and validation for routine quality control. |

| LC-MS/MS | Identification and quantification of trace-level impurities and degradation products. | Development of highly sensitive and selective methods for comprehensive impurity profiling. |

| HRMS | Accurate mass measurement for the structural elucidation of unknown impurities. | Identification of novel process-related impurities and degradation products. |

| GC-MS | Analysis of volatile and semi-volatile impurities. | Identification of residual solvents and starting material impurities. |

| Chiral Chromatography | Separation and quantification of stereoisomers. | Development of methods to control the stereochemical purity of the compound. |

In-depth Conformational and Stereochemical Investigations of the Compound and its Analogs

The biological activity and material properties of a molecule are often dictated by its three-dimensional structure, including its conformation and stereochemistry. This compound possesses a chiral center, meaning it can exist as two enantiomers. Future research should undertake a thorough investigation of the conformational landscape and stereochemical properties of this compound and its analogs.

Computational modeling techniques, such as Density Functional Theory (DFT), can be employed to predict the stable conformations of the molecule and to understand the energetic barriers between them. rsc.org These theoretical studies can provide valuable insights into how the molecule might interact with biological targets or self-assemble in materials.

Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can be used to determine the actual three-dimensional structure of the compound in solution and in the solid state, respectively. rsc.org Chiroptical methods, such as circular dichroism (CD) and vibrational circular dichroism (VCD), can be used to determine the absolute configuration of the chiral center and to study conformational changes in solution. rsc.org Understanding the stereochemistry is crucial, as different enantiomers can have vastly different biological effects. nih.gov

Exploration of Novel Derivatization Pathways for Diverse Chemical Applications

The presence of both an amino group and an ester functionality in this compound makes it a versatile building block for the synthesis of a wide range of derivatives with potentially new and interesting properties. Future research should explore novel derivatization pathways to expand the chemical space accessible from this compound.

The primary amine can be readily acylated, alkylated, or used in condensation reactions to form amides, secondary or tertiary amines, and imines, respectively. These reactions could be used to attach the molecule to polymers, surfaces, or other functional moieties. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as acid chlorides, amides, or other esters.

The aromatic ring also presents opportunities for derivatization through electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups that could modulate the electronic properties or steric bulk of the molecule. The development of selective and high-yielding derivatization reactions will be key to unlocking the full potential of this compound as a chemical scaffold.

Potential Applications in Advanced Materials Science and Chemical Engineering

The unique combination of functional groups in this compound suggests several potential applications in advanced materials science and chemical engineering that warrant future investigation.